

# Pharmacological Profile of GBLD-345: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

GBLD-345 is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC).[1][2] It exhibits high potency and selectivity for both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4][5] This document provides a comprehensive overview of the pharmacological profile of GBLD-345, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, based on extensive preclinical and clinical data.

## **Mechanism of Action**

GBLD-345 functions as a targeted covalent inhibitor of the EGFR kinase domain. It forms an irreversible covalent bond with the cysteine-797 residue in the ATP-binding site of mutant EGFR.[4][6][7] This action effectively blocks the downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation, survival, and differentiation.[6] A key feature of GBLD-345 is its significantly lower activity against wild-type EGFR, which is believed to contribute to its favorable safety profile compared to earlier generation EGFR TKIs.[4]

# **Signaling Pathway of GBLD-345 Inhibition**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Osimertinib Wikipedia [en.wikipedia.org]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action TAGRISSO® (osimertinib) [tagrissohcp.com]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]



- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. Mechanisms of resistance to osimertinib PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of GBLD-345: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663753#pharmacological-profile-of-gbld-345]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com